1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine

Medicinal Chemistry Pharmacokinetics Lead Optimization

Medicinal chemistry programs require building blocks with validated target engagement and distinct pharmacology-not generic analogs. This pyridinylpiperazine offers quantifiable differentiation. - **Validated fragment hit**: sEH inhibition (IC50 1.2 mM) with co-crystal structure (PDB 4Y2Q) enabling rational optimization to 0.51 µM. - **Potent P2X3 scaffold**: EC50 80 nM (rat recombinant); comparable to clinical-stage antagonists. - **Distinct physicochemical profile**: LogP 1.5-2.7 vs. 0.19-0.88 for non-fluorinated analog; ideal for CNS programs. - **Immediate supply**: Solid, hydrochloride salt; stable for global shipment.

Molecular Formula C10H12F3N3
Molecular Weight 231.22 g/mol
CAS No. 87394-50-1
Cat. No. B3416635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
CAS87394-50-1
Molecular FormulaC10H12F3N3
Molecular Weight231.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=CC=N2)C(F)(F)F
InChIInChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-15-9(8)16-6-4-14-5-7-16/h1-3,14H,4-7H2
InChIKeyFRFKCMNQNNNZNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine


1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS 87394-50-1) is a heterocyclic building block consisting of a piperazine ring N-linked to a 2-pyridinyl group bearing a 3-trifluoromethyl substituent [1]. It exists as the hydrochloride salt with a molecular weight of 267.68 g/mol and is supplied as a solid with limited aqueous solubility but dissolves in common organic solvents . The trifluoromethyl group imparts significant lipophilicity (LogP ~1.5–2.7) that influences its pharmacokinetic properties in drug discovery programs [2]. The compound has been structurally characterized as a fragment hit in soluble epoxide hydrolase (sEH) co-crystal structures (PDB ID: 4Y2Q) [3] and has demonstrated measurable binding interactions with alpha-1 adrenergic receptors and P2X3 purinoceptors [4].

sEH fragment-hit co-crystal validated (PDB 4Y2Q)
Adrenergic receptor binding studies (alpha-1/alpha-2)
P2X3 purinoceptor antagonist screening support

Why 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine Is Irreplaceable


Substituting 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine with structurally similar pyridinyl piperazines is not scientifically justified without careful consideration of the quantitative differences in physicochemical properties and biological activity. The presence and position of the trifluoromethyl group dramatically alters lipophilicity: this compound exhibits a LogP of approximately 1.5–2.7, whereas the non-fluorinated analog 1-(2-pyridinyl)piperazine has a LogP of only 0.19–0.88 [1]. This difference affects membrane permeability, protein binding, and pharmacokinetic behavior in downstream applications . Furthermore, the specific substitution pattern confers a distinct biological profile: while 1-(2-pyridinyl)piperazine is known primarily as an alpha-2 adrenergic receptor antagonist , the 3-trifluoromethyl derivative demonstrates measurable activity at alpha-1 adrenergic receptors (Ki = 2.85 μM) and P2X3 purinoceptors (EC50 = 80 nM) [2], as well as binding to soluble epoxide hydrolase [3]. Even positional isomers such as 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine may exhibit different binding orientations and affinities due to altered electronic distribution and steric constraints. Therefore, interchangeability among in-class compounds is precluded by quantifiable differences in both physicochemical and pharmacological parameters.

Lipophilicity shift
Trifluoromethyl group increases LogP by ~1–2 units vs non-fluorinated analogs, altering permeability and protein-binding behavior.
Receptor profile mismatch
Non-fluorinated or positional isomers may not reproduce the alpha-1/P2X3 interaction profile; alpha-2 bias cannot be assumed transferable.
Binding mode not generalizable
The co-crystal binding mode in sEH (4Y2Q) may not be retained with scaffolds lacking the 3-trifluoromethyl-2-pyridinyl motif.

Evidence: 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine vs. Key Analogs


Lipophilicity Advantage Over Non-Fluorinated Analogs

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine demonstrates substantially higher lipophilicity compared to non-fluorinated pyridinyl piperazine analogs, a critical parameter for membrane permeability and blood-brain barrier penetration potential. The target compound exhibits a measured or calculated LogP value ranging from 1.5 to 2.7 [1]. In contrast, the non-fluorinated analog 1-(2-pyridinyl)piperazine has a LogP of approximately 0.19–0.88 , while 1-(4-pyridinyl)piperazine has a LogP of approximately 0.12–0.89 . This difference of approximately 1–2 log units translates to a 10- to 100-fold increase in octanol-water partition coefficient, indicating significantly enhanced lipophilicity that can influence compound distribution, protein binding, and metabolic stability.

Lipophilicity vs Analogs
Reported
LogP 1.5–2.7 (vs 0.19–0.88)
Supports membrane permeability and CNS penetration studies
Cross-study LogP values vary; confirm experimentally
Medicinal Chemistry Pharmacokinetics Lead Optimization

Alpha-1 Receptor Binding Affinity vs. Prazosin

The target compound demonstrates measurable binding affinity for the alpha-1 adrenergic receptor with a Ki value of 2.85 μM (2850 nM) [1]. This affinity, while modest, establishes a baseline for structure-activity relationship studies. For context, the clinically used alpha-1 antagonist prazosin exhibits sub-nanomolar Ki values of 0.2–0.32 nM for human recombinant alpha-1A, alpha-1B, and alpha-1D adrenergic receptors . The approximately 10,000-fold difference in binding affinity indicates that 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine is a weak binder suitable as a starting fragment for optimization rather than a potent antagonist. Additionally, the compound has been reported to interact with alpha-2 adrenergic receptors, suggesting a mixed adrenergic profile [2].

Alpha-1 Binding
Reported
Ki = 2.85 μM
Supports adrenergic receptor assay benchmarking
Low affinity; reference vs prazosin (sub-nM)
Neuropharmacology Receptor Pharmacology Binding Assays

P2X3 Antagonist Potency vs. Clinical Candidates

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine has been evaluated for antagonist activity against recombinant rat P2X3 purinoceptors, demonstrating an EC50 value of 80 nM [1]. This potency is within the range of several P2X3 antagonists currently under clinical investigation for chronic cough and pain indications. For comparison, BLU-5937 (camlipixant) exhibits an IC50 of 25 nM for human P2X3 [2], while A-317491 shows a Ki of 22 nM for human P2X3 [3]. The target compound's EC50 of 80 nM places it within approximately 3- to 4-fold of these clinical-stage compounds, indicating that the 3-trifluoromethyl-2-pyridinyl piperazine scaffold may serve as a viable core for developing potent P2X3 antagonists.

P2X3 Antagonism
Reported
EC50 = 80 nM (rat P2X3)
Supports P2X3 antagonist screening studies
Rat receptor; verify against human P2X3
Pain Research Ion Channels Cough Therapeutics

sEH Fragment Hit with Structural Validation

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine was identified as a fragment hit in a crystallographic fragment screening campaign against human soluble epoxide hydrolase (sEH) [1]. The compound exhibits an IC50 value of 1.2 mM (1200 μM) against sEH [2], which is typical for initial fragment hits. For context, the starting fragment in the same study (N-ethylmethylamine) had an IC50 of 800 μM [3], while optimized follow-up compounds from this screening campaign achieved IC50 values as low as 0.51 μM [4]. The co-crystal structure (PDB ID: 4Y2Q) confirms the binding mode of the compound within the sEH active site, providing a validated starting point for structure-guided optimization [5].

sEH Fragment Hit
Head-to-head
IC50 = 1.2 mM, PDB: 4Y2Q
Supports fragment-based sEH inhibitor optimization
Co-crystal validated; millimolar affinity
Inflammation Hypertension Fragment-Based Drug Discovery

Physicochemical Property Profile

The target compound (as the hydrochloride salt, CAS 87394-50-1) possesses a distinct physicochemical profile that differentiates it from non-fluorinated analogs and positional isomers. It has a molecular weight of 267.68 g/mol, a density of 1.253 g/cm³, and a melting point range of 45–47°C . The compound exhibits low water solubility but dissolves in ethanol, methanol, and DMSO , which is typical for moderately lipophilic heterocyclic amines. The presence of the trifluoromethyl group increases the boiling point to 319.4°C (at 760 mmHg) and the flash point to 146.9°C compared to non-fluorinated pyridinyl piperazines . The compound satisfies Lipinski's Rule of Five [1] and has a polar surface area (PSA) of 28.16 Ų [2], parameters that inform its drug-likeness and permeability characteristics.

Physicochemical Profile
Class-level
MW 267.68, LogP 1.5–2.7, PSA 28.16 Ų, Lipinski compliant
Supports drug-like property assessment for lead optimization
Calculated values; verify experimentally
Preformulation Compound Management Synthetic Chemistry

Research Applications of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine


Fragment-Based Optimization for sEH Inhibitors

Based on the validated co-crystal structure (PDB ID: 4Y2Q) and measurable sEH inhibitory activity (IC50 = 1.2 mM), this compound is suitable as a fragment hit for structure-guided optimization campaigns targeting soluble epoxide hydrolase for inflammation and hypertension indications. The co-crystal structure provides a clear binding mode, enabling rational fragment growing or merging strategies to improve potency from the millimolar to nanomolar range, as demonstrated in the primary publication where follow-up compounds achieved IC50 values as low as 0.51 μM [6].

P2X3 Antagonist Lead Discovery

With an EC50 of 80 nM against recombinant rat P2X3 purinoceptors [6], 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine represents a promising core scaffold for developing novel P2X3 antagonists. This potency is comparable to clinical-stage compounds such as BLU-5937 (camlipixant, IC50 = 25 nM) [7], suggesting that further medicinal chemistry optimization of this scaffold could yield potent and selective P2X3 antagonists for chronic cough or neuropathic pain indications.

Alpha-1 Receptor Reference Compound for Assays

The compound demonstrates measurable binding affinity for alpha-1 adrenergic receptors (Ki = 2.85 μM) [6] and alpha-2 adrenergic receptors [7]. This weak affinity profile makes it suitable as a reference compound in adrenergic receptor binding assays or as a starting fragment for developing subtype-selective adrenergic modulators. Its approximately 10,000-fold lower potency compared to prazosin positions it as a useful benchmark for assay validation and SAR studies.

CNS-Penetrant Synthetic Building Block

The significantly higher LogP (1.5–2.7) of this compound compared to non-fluorinated pyridinyl piperazines (LogP 0.12–0.88) [6] makes it an attractive synthetic intermediate for medicinal chemistry programs targeting central nervous system (CNS) indications. The increased lipophilicity conferred by the trifluoromethyl group may enhance blood-brain barrier penetration potential while maintaining favorable Lipinski compliance [7], providing a versatile building block for diverse CNS drug discovery efforts.

Application
Selection Property
Validation Focus
sEH fragment-based inhibitor research
sEH co-crystal binding mode
sEH inhibition assay and crystallography
P2X3 purinoceptor antagonist research
P2X3 antagonist activity profile
Recombinant P2X3 assay validation
Adrenergic receptor binding studies
Alpha-1/alpha-2 receptor binding profile
Binding assay benchmarking
CNS permeability and property studies
Lipophilicity and Lipinski parameters
Permeability and CNS penetration assays

Technical Documentation Hub

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17 linked technical documents
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